An In-depth Technical Guide to Bis(1,2,2,2-tetrachloroethyl)disulfide: Structure, Predicted Properties, and Synthetic Considerations
An In-depth Technical Guide to Bis(1,2,2,2-tetrachloroethyl)disulfide: Structure, Predicted Properties, and Synthetic Considerations
Introduction
Bis(1,2,2,2-tetrachloroethyl)disulfide is a highly chlorinated organosulfur compound. Based on its nomenclature, the structure consists of a disulfide linkage (S-S) connecting two 1,2,2,2-tetrachloroethyl groups. The significant degree of chlorination is expected to impart unique chemical and physical properties, including high reactivity and potential biological activity. The electron-withdrawing nature of the tetrachloroethyl groups likely polarizes the disulfide bond, making it susceptible to cleavage by nucleophiles.
Predicted Chemical Structure and Identification
The proposed chemical structure for bis(1,2,2,2-tetrachloroethyl)disulfide is CCl₃-CHCl-S-S-CHCl-CCl₃.
| Identifier | Predicted Value |
| Molecular Formula | C₄H₂Cl₈S₂ |
| Molecular Weight | 405.85 g/mol |
| IUPAC Name | 1,1,1,2-tetrachloro-1-(1,2,2,2-tetrachloroethyldisulfanyl)ethane |
graph G { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C", pos="0,0!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-1,-0.5!", fontcolor="#202124"]; Cl2 [label="Cl", pos="-0.5,1!", fontcolor="#202124"]; Cl3 [label="Cl", pos="0.5,1!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; H1 [label="H", pos="1.5,1!", fontcolor="#202124"]; Cl4 [label="Cl", pos="2.5,-0.5!", fontcolor="#202124"]; S1 [label="S", pos="3.5,0!", fontcolor="#EA4335"]; S2 [label="S", pos="4.5,0!", fontcolor="#EA4335"]; C3 [label="C", pos="5.5,0!", fontcolor="#202124"]; H2 [label="H", pos="5.5,1!", fontcolor="#202124"]; Cl5 [label="Cl", pos="6.5,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="7,0!", fontcolor="#202124"]; Cl6 [label="Cl", pos="8,-0.5!", fontcolor="#202124"]; Cl7 [label="Cl", pos="7.5,1!", fontcolor="#202124"]; Cl8 [label="Cl", pos="6.5,1!", fontcolor="#202124"];
// Define bonds C1 -- Cl1; C1 -- Cl2; C1 -- Cl3; C1 -- C2; C2 -- H1; C2 -- Cl4; C2 -- S1; S1 -- S2; S2 -- C3; C3 -- H2; C3 -- Cl5; C3 -- C4; C4 -- Cl6; C4 -- Cl7; C4 -- Cl8; }
Caption: Predicted chemical structure of bis(1,2,2,2-tetrachloroethyl)disulfide.
Inferred Physicochemical Properties: An Analogy to Bis(trichloromethyl)disulfide
In the absence of experimental data for bis(1,2,2,2-tetrachloroethyl)disulfide, we can infer its properties by comparison with its lower homolog, bis(trichloromethyl)disulfide (CCl₃-S-S-CCl₃). The primary differences are the presence of a CHCl group instead of a CCl₃ group attached to the sulfur atoms and a larger molecular weight.
Table of Known Properties for Bis(trichloromethyl)disulfide
| Property | Value | Source |
| CAS Number | 15110-08-4 | [1][2] |
| Molecular Formula | C₂Cl₆S₂ | [1][2][3][4] |
| Molecular Weight | 300.9 g/mol | [1][2] |
| IUPAC Name | trichloro-(trichloromethyldisulfanyl)methane | [1][2] |
Based on the structure of bis(1,2,2,2-tetrachloroethyl)disulfide, we can predict the following:
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State: Likely a solid at room temperature, due to its high molecular weight and probable molecular symmetry.
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Solubility: Expected to be soluble in chlorinated organic solvents and other nonpolar organic solvents, with low solubility in water.
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Reactivity: The disulfide bond is anticipated to be highly reactive towards nucleophiles due to the strong electron-withdrawing effects of the flanking tetrachloroethyl groups.[4] This makes it a potential source for the 1,2,2,2-tetrachloroethylthio radical (CCl₃-CHCl-S•).
Potential Synthetic Pathways
A plausible synthetic route to bis(1,2,2,2-tetrachloroethyl)disulfide would likely involve the synthesis of a 1,2,2,2-tetrachloroethylsulfur intermediate, followed by a coupling reaction.
Conceptual Experimental Workflow:
Caption: A conceptual workflow for the synthesis of bis(1,2,2,2-tetrachloroethyl)disulfide.
Detailed Methodological Considerations:
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Synthesis of a Thiol Precursor: The synthesis would likely start from 1,1,2,2-tetrachloroethane.[5] A potential route to the corresponding thiol (1,2,2,2-tetrachloroethanethiol) could involve nucleophilic substitution with a sulfur source, such as sodium hydrosulfide. However, the stability of such a highly chlorinated thiol would be a concern.
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Oxidative Coupling: If the thiol can be successfully synthesized and isolated, it could then be oxidized to the disulfide using a mild oxidizing agent like iodine or hydrogen peroxide.[6]
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Alternative Routes: Other synthetic strategies for disulfides could be adapted, such as the reaction of an alkyl halide with thiourea in the presence of a base.[6] In this case, 1,1,2,2-tetrachloroethane could potentially be converted to a more reactive halide before reaction with a sulfur-transfer reagent.
Potential Applications in Research and Development
Drawing parallels from bis(trichloromethyl)disulfide, potential applications for bis(1,2,2,2-tetrachloroethyl)disulfide could include:
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Precursor for Reactive Intermediates: It could serve as a source for 1,2,2,2-tetrachloroethylthio radicals or other reactive sulfur species for use in organic synthesis.[4]
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Synthesis of Sulfur-Containing Compounds: The reactivity of the disulfide bond could be exploited for the synthesis of unsymmetrical disulfides, sulfenamides, and other sulfur-containing molecules.[1][4]
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Biocidal and Agrochemical Research: Many organosulfur compounds exhibit biological activity. The high chlorine content of this molecule may impart fungicidal or pesticidal properties, making it a candidate for screening in agrochemical research.
Safety and Handling
Given its highly chlorinated nature and similarity to other reactive organosulfur compounds, bis(1,2,2,2-tetrachloroethyl)disulfide should be handled with extreme caution.[4]
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Toxicity: It is predicted to be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
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Stability: Polychlorinated alkanes can be unstable, particularly in the presence of moisture, light, or heat, and may decompose to release acidic and toxic gases such as hydrogen chloride.[7] The stability of bis(1,2,2,2-tetrachloroethyl)disulfide is unknown but should be assumed to be low until experimentally determined.
References
-
PubChem. Bis(trichloromethyl) disulfide. National Center for Biotechnology Information. Available at: [Link].
- Monatshefte für Chemie - Chemical Monthly. (2015). Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol. 146(8), 1339-1343.
-
Wikipedia. 1,1,2,2-Tetrachloroethane. Available at: [Link].
Sources
- 1. evitachem.com [evitachem.com]
- 2. Bis(trichloromethyl) disulfide | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
